molecular formula C16H17N3O3S B2603287 N-(4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide CAS No. 921802-35-9

N-(4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide

Cat. No. B2603287
CAS RN: 921802-35-9
M. Wt: 331.39
InChI Key: NGYSETXMIOSBNC-UHFFFAOYSA-N
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Description

2-Aminothiazole-based compounds are sulfur- and nitrogen-containing heterocyclic compounds that have been widely used in drug development . They have been associated with several biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of 2-aminothiazoles with various other compounds . For example, the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid .


Molecular Structure Analysis

The molecular structures of these compounds are typically confirmed by their physicochemical properties and spectroanalytical data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds can be complex and involve multiple steps .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined through various analytical methods .

Scientific Research Applications

Antimicrobial and Antifungal Properties

Compounds containing the thiadiazole moiety, such as N-(4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide, have been studied for their antimicrobial and antifungal properties. Thiadiazoles exhibit diverse biological activities, including antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant effects. Specifically, derivatives of thiadiazole have been synthesized and shown to possess significant activities against various bacterial and fungal strains, indicating their potential in addressing infections and contributing to the development of new antimicrobial agents (Ameen & Qasir, 2017).

Anticancer Activity

The structure of this compound is related to various synthesized compounds that have shown promising anticancer activities. For instance, the synthesis of certain thiadiazole derivatives has led to compounds with significant inhibitory activity against cancer cell lines, indicating the potential of such molecules in cancer therapy research. This suggests that the structural features inherent in this compound could be leveraged to explore anticancer properties and develop novel anticancer agents (Hassan et al., 2014).

Mechanism of Action

Target of Action

The primary targets of N-(4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide Compounds with similar structures, such as thiazole derivatives, have been reported to exhibit anti-inflammatory properties . They are known to inhibit cyclooxygenases (COX-1, COX-2) enzymes , which play a crucial role in the inflammatory response.

Mode of Action

The exact mode of action of This compound It’s worth noting that thiazole derivatives, which share a similar structure, are known to inhibit the activity of cyclooxygenases (cox-1, cox-2) enzymes . This inhibition could potentially lead to a decrease in the production of prostaglandins, which are key mediators of inflammation.

Biochemical Pathways

The biochemical pathways affected by This compound Based on the known targets of similar compounds, it can be inferred that this compound may affect the cyclooxygenase pathway . This pathway is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Result of Action

The molecular and cellular effects of This compound Based on the known actions of similar compounds, it can be inferred that this compound may lead to a decrease in the production of prostaglandins, thereby reducing inflammation .

Future Directions

Given the wide range of biological activities associated with 2-aminothiazole-based compounds, there is potential for further development and exploration in this area . Future research could focus on developing new synthetic strategies and exploring the potential therapeutic applications of these compounds .

properties

IUPAC Name

N-[4-[2-(3-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-22-13-4-2-3-11(7-13)17-14(20)8-12-9-23-16(18-12)19-15(21)10-5-6-10/h2-4,7,9-10H,5-6,8H2,1H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYSETXMIOSBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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